2,4-dichloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
Overview
Description
2,4-dichloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2,4-dichloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-chloro-2-methylphenylthiourea under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
2,4-dichloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2,4-dichloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,4-dichloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is unique compared to other thiazole derivatives due to its specific substitution pattern and the presence of both chlorine and methyl groups. Similar compounds include:
2,4-dichloro-N-(ethyl(2-hydroxyethyl)carbamothioyl)benzamide: This compound has similar structural features but with different substituents, leading to variations in its biological activities.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This derivative has a different substitution pattern on the thiazole ring, which can affect its pharmacological properties.
Properties
IUPAC Name |
2,4-dichloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2OS/c1-8-11(17)3-2-4-13(8)19-15(22)20-14(21)10-6-5-9(16)7-12(10)18/h2-7H,1H3,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTHVWCXMWDDAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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